Cas no 2764731-30-6 (4-Ethoxy-2-iodo-1-methylbenzene)

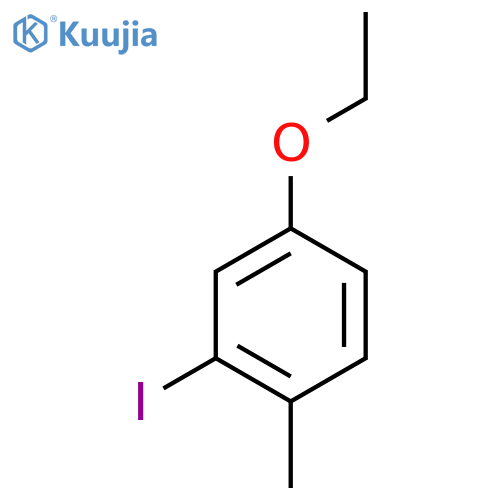

2764731-30-6 structure

商品名:4-Ethoxy-2-iodo-1-methylbenzene

4-Ethoxy-2-iodo-1-methylbenzene 化学的及び物理的性質

名前と識別子

-

- SCHEMBL12062656

- A1-39355

- 4-ethoxy-2-iodo-1-methylbenzene

- 2764731-30-6

- MFCD34552110

- 4-Ethoxy-2-iodo-1-methylbenzene

-

- インチ: 1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3

- InChIKey: ZOESXPLWWTZGQO-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C)OCC

計算された属性

- せいみつぶんしりょう: 261.98546g/mol

- どういたいしつりょう: 261.98546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 9.2Ų

4-Ethoxy-2-iodo-1-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB608714-1g |

4-Ethoxy-2-iodo-1-methylbenzene; . |

2764731-30-6 | 1g |

€981.10 | 2024-07-19 | ||

| Aaron | AR022M2J-500mg |

4-Ethoxy-2-iodo-1-methylbenzene |

2764731-30-6 | 95% | 500mg |

$815.00 | 2025-02-13 | |

| abcr | AB608714-500mg |

4-Ethoxy-2-iodo-1-methylbenzene; . |

2764731-30-6 | 500mg |

€716.70 | 2024-07-19 | ||

| Aaron | AR022M2J-250mg |

4-Ethoxy-2-iodo-1-methylbenzene |

2764731-30-6 | 95% | 250mg |

$717.00 | 2025-02-13 | |

| abcr | AB608714-250mg |

4-Ethoxy-2-iodo-1-methylbenzene; . |

2764731-30-6 | 250mg |

€516.80 | 2024-07-19 |

4-Ethoxy-2-iodo-1-methylbenzene 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

2764731-30-6 (4-Ethoxy-2-iodo-1-methylbenzene) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2764731-30-6)

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):306/425/581